molecular formula C25H27N7O3 B600865 3-De(amine)-3-hydroxy linagliptin, (3S)- CAS No. 1620278-39-8

3-De(amine)-3-hydroxy linagliptin, (3S)-

Cat. No. B600865
M. Wt: 473.54
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Linagliptin is a medication used to treat type 2 diabetes . It’s a dipeptidyl peptidase-4 inhibitor that may lower urinary albumin excretion .

Scientific Research Applications

Linagliptin as a Dipeptidyl Peptidase-4 Inhibitor

Linagliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor, is primarily studied for its role in the management of Type-II Diabetes. It inhibits the enzymatic decomposition of endogenous incretins such as GLP-1 and GIP, which helps in improving glucose tolerance. Its efficacy is demonstrated through significant reductions in fasting plasma glucose and post-prandial glucose levels (Agrawal, Jain, & Dikshit, 2012).

Insulin Sensitivity and Hepatic Steatosis Improvement

Linagliptin has shown to attenuate insulin resistance and improve peripheral glucose utilization, as evidenced in studies involving diet-induced obese mice. These studies also reported a dose-dependent reduction in liver fat content, suggesting a potential therapeutic role in managing hepatic steatosis (Kern et al., 2012).

Neuroprotective Properties

Research suggests that linagliptin has neuroprotective effects through immunological and biochemical pathways. It has been associated with a decrease in proinflammatory factors and an increase in anti-inflammatory monocytes, potentially useful in neurodegenerative diseases like Alzheimer’s. Linagliptin's role in improving vascular functions and reducing macrophage infiltration in adipose tissue indicates its broader therapeutic applications beyond diabetes management (Wiciński et al., 2019).

Pharmacokinetics and Metabolism in Humans

The pharmacokinetics and metabolism of linagliptin have been studied in healthy volunteers, showing that it is primarily eliminated as an unchanged compound, indicating minimal metabolism's role in its disposition. Its metabolism forms the S-3-hydroxypiperidinyl derivative, which is a significant aspect of its pharmacodynamics (Blech et al., 2010).

Impact on Cognitive Deficits and Pathology in Alzheimer’s Disease

Linagliptin mitigated cognitive deficits in mouse models of Alzheimer’s Disease, indicating its potential in neurodegenerative disease management. The study highlighted its ability to improve brain incretin levels and attenuate amyloid beta, tau phosphorylation, and neuroinflammation (Kosaraju et al., 2017).

Potential Antistroke Efficacy

Linagliptin demonstrated potential antistroke efficacy in type 2 diabetic mice and normal mice. This effect was independent of its glycemic regulation, suggesting that linagliptin-mediated neuroprotection likely involves GLP-1 and provides a basis for its use in stroke prevention and treatment in diabetic patients (Darsalia et al., 2013).

Structural Characterization and Impurities Analysis

Studies have also focused on the structural characterization of linagliptin, its degradation products, and related impurities. This includes the development of analytical methods for detecting and quantifying these impurities, contributing to the quality control and safety of linagliptin as a pharmaceutical product (Yadav et al., 2020).

Safety And Hazards

Linagliptin is generally well-tolerated, but like all medications, it can have side effects. Common side effects can include headache, upset stomach, and skin rash .

properties

IUPAC Name

7-but-2-ynyl-8-[(3S)-3-hydroxypiperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N7O3/c1-4-5-13-31-21-22(28-24(31)30-12-8-9-17(33)14-30)29(3)25(35)32(23(21)34)15-20-26-16(2)18-10-6-7-11-19(18)27-20/h6-7,10-11,17,33H,8-9,12-15H2,1-3H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAHWUJQHJPWQGS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C2=C(N=C1N3CCCC(C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC#CCN1C2=C(N=C1N3CCC[C@@H](C3)O)N(C(=O)N(C2=O)CC4=NC5=CC=CC=C5C(=N4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N7O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-De(amine)-3-hydroxy linagliptin, (3S)-

CAS RN

1620278-39-8
Record name CD-1790
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620278398
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CD-1790
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L920390BEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 3
Reactant of Route 3
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 4
Reactant of Route 4
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 5
Reactant of Route 5
3-De(amine)-3-hydroxy linagliptin, (3S)-
Reactant of Route 6
Reactant of Route 6
3-De(amine)-3-hydroxy linagliptin, (3S)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.